molecular formula C21H14BrN3O2 B11499105 5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione

5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione

Cat. No.: B11499105
M. Wt: 420.3 g/mol
InChI Key: ULHBJKDNZQLHKN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group and a triazatetraphene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione stands out due to its triazatetraphene core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials or electronic devices.

Properties

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

18-(3-bromophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione

InChI

InChI=1S/C21H14BrN3O2/c22-13-6-3-5-12(10-13)16-17-14-7-2-1-4-11(14)8-9-15(17)23-19-18(16)20(26)25-21(27)24-19/h1-10,16H,(H3,23,24,25,26,27)

InChI Key

ULHBJKDNZQLHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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